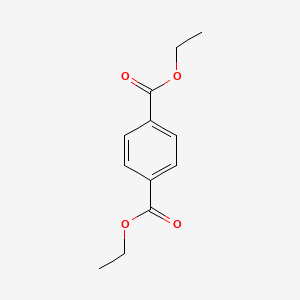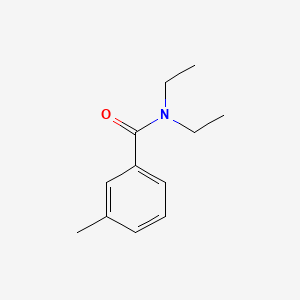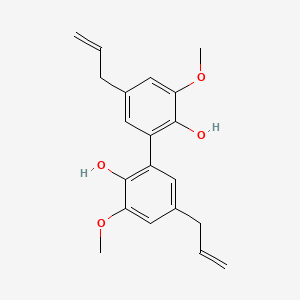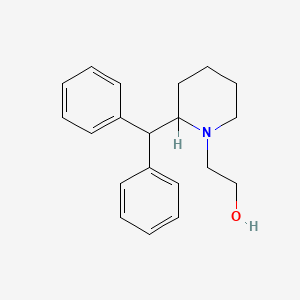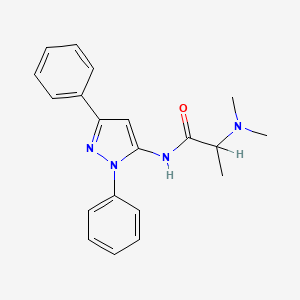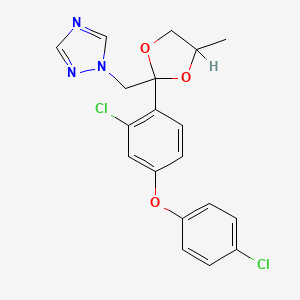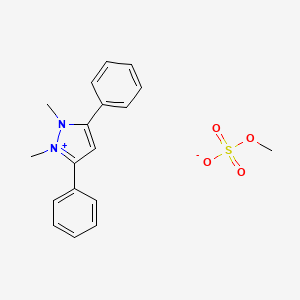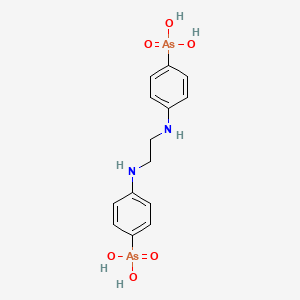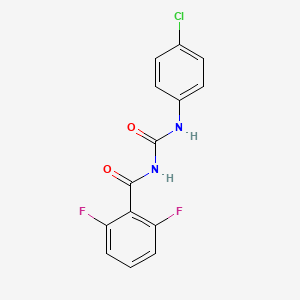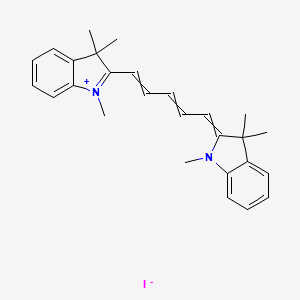
DiIC1(5)
Vue d'ensemble
Description
DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye primarily accumulates in mitochondria with active membrane potentials . The intensity of DiIC1(5) stain decreases when cells are treated with reagents that disrupt mitochondrial membrane potential .
Molecular Structure Analysis
DiIC1(5) has a molecular weight of 510.46 . The exact molecular structure can be found in the referenced material .Chemical Reactions Analysis
DiIC1(5) is used as a signal-off fluorescent probe for the detection of mitochondrial membrane potential disruption . It accumulates in mitochondria and its fluorescence intensity decreases when the mitochondrial membrane potential is disrupted .Physical and Chemical Properties Analysis
The approximate excitation and emission peaks of DiIC1(5) are 638 nm and 658 nm, respectively . Cells labeled with DiIC1(5) can be analyzed by flow cytometry using 633 nm excitation and far red emission, and by fluorescence microscopy using standard filters for Alexa Fluor 633 dye .Applications De Recherche Scientifique
Mesure du potentiel de la membrane mitochondriale
DiIC1(5) est largement utilisé dans l'étude du potentiel de la membrane mitochondriale . Il pénètre le cytosol des cellules eucaryotes et s'accumule principalement dans les mitochondries avec des potentiels membranaires actifs . L'intensité de la coloration DiIC1(5) diminue lorsque les cellules sont traitées avec des réactifs qui perturbent le potentiel de la membrane mitochondriale, tels que le CCCP .
Études d'apoptose
Les changements de potentiel membranaire ont été étudiés en association avec l'apoptose . Le kit de test MitoProbe™ DiIC1(5) fournit des solutions du colorant cyanine DiIC1(5) et du CCCP pour l'étude du potentiel de la membrane mitochondriale . La perte de potentiel membranaire dans les cellules apoptotiques se traduit par une diminution du signal de fluorescence dans le canal infrarouge .
Cytométrie en flux
Les cellules colorées avec DiIC1(5) peuvent être visualisées par cytométrie en flux avec une excitation rouge et une émission rouge lointain . Le réactif peut être associé à d'autres réactifs, tels que l'iodure de propidium excité en bleu et le colorant annexine V–Alexa Fluor 488, pour une étude multiparamétrique de la vitalité et de l'apoptose .
Microscopie à fluorescence
Les pics d'excitation et d'émission approximatifs de DiIC1(5) sont respectivement de 638 nm et 658 nm . Les cellules marquées avec DiIC1(5) peuvent être analysées par microscopie à fluorescence en utilisant des filtres standard pour le colorant Alexa Fluor 633 .
Études de la vitalité cellulaire
La combinaison du colorant DiIC1(5) avec un conjugué d'annexine V permet une meilleure résolution des sous-populations par rapport aux résultats obtenus avec d'autres colorants couramment utilisés . Cela en fait un outil précieux pour l'étude de la vitalité cellulaire.
Études de la réponse aux médicaments
DiIC1(5) a été utilisé pour étudier la réponse des cellules à des médicaments tels que la camptothécine . Après traitement avec le médicament, les cellules ont été colorées avec DiIC1(5), le colorant annexine V–Alexa Fluor 488 et l'iodure de propidium . Les résultats ont montré que la plupart des cellules annexine V–positives et des cellules iodure de propidium–positives présentent une fluorescence DiIC1(5) réduite .
Mécanisme D'action
Target of Action
DiIC1(5), also known as 1,1′,3,3,3′,3′-hexamethylindodicarbo-cyanine iodide, primarily targets the mitochondria of eukaryotic cells . The mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.
Mode of Action
DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye accumulates primarily in mitochondria with active membrane potentials . The accumulation of DiIC1(5) in the mitochondria is dependent on the membrane potential, and its staining intensity decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .
Biochemical Pathways
The primary biochemical pathway affected by DiIC1(5) is the mitochondrial membrane potential . Changes in the mitochondrial membrane potential have been studied in association with apoptosis . Therefore, DiIC1(5) can be used to study the role of mitochondria in apoptosis and other cellular processes.
Pharmacokinetics
It is known that the compound can penetrate the cytosol of eukaryotic cells and accumulate in mitochondria with active membrane potentials . The dye’s staining intensity decreases when the mitochondrial membrane potential is disrupted .
Result of Action
The primary result of DiIC1(5)'s action is a change in the fluorescence intensity of mitochondria, which can be visualized by flow cytometry with red excitation and far-red emission . This change in fluorescence intensity is indicative of changes in the mitochondrial membrane potential, which can be associated with processes such as apoptosis .
Action Environment
The action of DiIC1(5) can be influenced by various environmental factors. For instance, the presence of reagents that disrupt the mitochondrial membrane potential, such as CCCP, can decrease the staining intensity of DiIC1(5) .
Orientations Futures
Analyse Biochimique
Biochemical Properties
DiIC1(5) penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, DiIC1(5) accumulates primarily in mitochondria with active membrane potentials . The stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .
Cellular Effects
DiIC1(5) has significant effects on various types of cells and cellular processes. It influences cell function by indicating the health of the cell . The dye’s accumulation in mitochondria can be used as an indicator of active membrane potentials .
Molecular Mechanism
The mechanism of action of DiIC1(5) involves its accumulation in mitochondria based on membrane potential . The dye’s fluorescence intensity decreases when the mitochondrial membrane potential is disrupted, such as by the action of CCCP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DiIC1(5) can change over time. For instance, the stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential
Metabolic Pathways
DiIC1(5) is involved in the metabolic pathway related to the mitochondrial membrane potential
Transport and Distribution
DiIC1(5) is transported into the cytosol of eukaryotic cells . It accumulates primarily in mitochondria with active membrane potentials
Subcellular Localization
DiIC1(5) localizes to the mitochondria based on its membrane potential . This localization is useful for indicating cell health as well as for localization
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of DiIC1(5) can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)", "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)", "1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI)" ], "Reaction": [ "1. DiI is reacted with DOPE in a 1:1 molar ratio in chloroform to form DiIC1(5) intermediate.", "2. DPPE is added to the reaction mixture in a 1:1 molar ratio and the mixture is stirred at room temperature for several hours.", "3. The resulting product is purified by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol." ] } | |
Numéro CAS |
36536-22-8 |
Formule moléculaire |
C27H31IN2 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;iodide |
InChI |
InChI=1S/C27H31N2.HI/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
UANMYOBKUNUUTR-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] |
Apparence |
Solid powder |
| 36536-22-8 | |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
48221-03-0 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,1',3,3,3',3'-hexamethylindodicarbocyanine 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide 1,1'-HIDC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




